2-Chloro-4-iodopyridine 2-Chloro-4-iodopyridine
Brand Name: Vulcanchem
CAS No.: 153034-86-7
VCID: VC20761030
InChI: InChI=1S/C5H3ClIN/c6-5-3-4(7)1-2-8-5/h1-3H
SMILES: C1=CN=C(C=C1I)Cl
Molecular Formula: C5H3ClIN
Molecular Weight: 239.44 g/mol

2-Chloro-4-iodopyridine

CAS No.: 153034-86-7

Cat. No.: VC20761030

Molecular Formula: C5H3ClIN

Molecular Weight: 239.44 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-iodopyridine - 153034-86-7

CAS No. 153034-86-7
Molecular Formula C5H3ClIN
Molecular Weight 239.44 g/mol
IUPAC Name 2-chloro-4-iodopyridine
Standard InChI InChI=1S/C5H3ClIN/c6-5-3-4(7)1-2-8-5/h1-3H
Standard InChI Key KJKIPRQNFDUULB-UHFFFAOYSA-N
SMILES C1=CN=C(C=C1I)Cl
Canonical SMILES C1=CN=C(C=C1I)Cl

Chemical Structure and Properties

2-Chloro-4-iodopyridine is a pyridine derivative with the molecular formula C5H3ClIN, characterized by a chlorine atom at the 2-position and an iodine atom at the 4-position of the pyridine ring. This dual halogenation pattern creates a unique reactivity profile that makes the compound valuable for diverse synthetic applications. The pyridine core provides a nitrogen-containing heterocyclic structure that enables various chemical transformations and interactions in biological systems.

The compound's structural characteristics contribute to its chemical behavior, particularly in nucleophilic substitution reactions where both halogen substituents can be selectively targeted depending on reaction conditions. The differential reactivity between the chlorine and iodine atoms allows for regioselective transformations, a property extensively utilized in pharmaceutical and agrochemical synthesis.

Physical properties of 2-chloro-4-iodopyridine make it suitable for laboratory handling and industrial applications. While exact physical data is limited in the search results, related compounds with similar structures suggest it exists as a solid at room temperature with moderate stability when stored properly. The presence of halogen substituents increases the compound's lipophilicity compared to unsubstituted pyridine, influencing its solubility profile and membrane permeability in biological systems.

Physical and Chemical Properties of 2-Chloro-4-iodopyridine

PropertyValueNote
Molecular FormulaC5H3ClINPyridine ring with Cl and I substitution
Molecular Weight239.44 g/molCalculated based on atomic weights
AppearanceSolidTypical for similar halogenated pyridines
Structural FeaturesPyridine ring with Cl at C-2, I at C-4Differential reactivity pattern
ReactivityNucleophilic displacement possible at both halogen positionsCan undergo selective substitution

Synthetic Applications and Reactivity

2-Chloro-4-iodopyridine demonstrates significant synthetic utility due to its unique substitution pattern. The compound serves as a versatile building block in organic synthesis, particularly for creating complex heterocyclic structures found in pharmaceuticals and agrochemicals. Its reactivity profile is dominated by nucleophilic substitution reactions, where either the chlorine or iodine can be displaced depending on reaction conditions.

In one documented application, 2-chloro-4-iodopyridine (compound 10) reacts with azaindole 9 in a nucleophilic displacement reaction to produce two primary products: 4-iodo-2-(1H-pyrrolo[2,3-c]pyridine-1-yl)pyridine (INFT, compound 11) and its chlorinated analog (ClNFT, compound 12). This reaction demonstrates the compound's dual reactivity pattern, as the nucleophilic displacement can occur at either halogen position .

The reaction conditions significantly influence the product distribution and yield. When conducted in dimethylformamide (DMF) with potassium tert-butoxide as the base, the reaction produces a mixture of products resulting from displacement of either halogen. This selectivity challenge can be addressed through optimization of reaction parameters including solvent choice, temperature, and base strength.

Reaction Conditions for Nucleophilic Displacement of 2-Chloro-4-iodopyridine

ParameterTypical ConditionsEffect on Reactivity
SolventDMFFacilitates nucleophilic displacement
BasePotassium tert-butoxideActivates the nucleophile
TemperatureVariableHigher temperatures may favor chlorine displacement
NucleophileHeterocyclic amines (e.g., azaindole)Determines product structure and properties
Reaction TimeContext-dependentAffects product distribution

Researchers have leveraged the differential reactivity of the halogen substituents to develop selective synthetic methodologies. The iodine atom, being more reactive in palladium-catalyzed cross-coupling reactions, allows for selective functionalization at the 4-position under appropriate conditions. Meanwhile, the chlorine at position 2 can be targeted in separate reactions, enabling sequential functionalization of the pyridine ring.

Pharmaceutical Applications

2-Chloro-4-iodopyridine has emerged as a key intermediate in pharmaceutical synthesis, particularly in the development of anti-cancer and anti-inflammatory drugs. Its structural features make it an excellent scaffold for building complex drug molecules with specific biological activities. The compound's versatility in synthetic transformations allows for diverse modifications to optimize pharmacological properties.

In cancer research, derivatives of 2-chloro-4-iodopyridine have shown promise as kinase inhibitors and other therapeutic agents. The pyridine core serves as an important pharmacophore that can interact with biological targets through hydrogen bonding and π-stacking interactions. By selectively modifying the halogen positions, researchers can fine-tune drug candidates' potency, selectivity, and pharmacokinetic properties .

A notable application is in the development of tau protein imaging agents for Alzheimer's disease diagnosis. Researchers have utilized 2-chloro-4-iodopyridine as a precursor to synthesize compounds such as INFT (4-iodo-2-(1H-pyrrolo[2,3-c]pyridine-1-yl)pyridine), which demonstrates high affinity for tau protein aggregates in Alzheimer's disease brain tissue. The development of these imaging agents represents a significant advance in neurological disease diagnostics .

Recent Pharmaceutical Applications of 2-Chloro-4-iodopyridine Derivatives

ApplicationCompound TypeResearch FocusKey Findings
Alzheimer's DiseaseTau protein imaging agents (INFT)Diagnostic imagingHigh affinity for tau protein (IC50 = 7.3 × 10−8 M)
Anti-cancerKinase inhibitorsTherapeutic developmentEffective intermediates for targeted therapies
Anti-inflammatoryCytokine modulatorsInflammation reductionBuilding blocks for anti-inflammatory agents
Neurological disordersPET imaging agentsDiagnostic toolsReduced lipophilicity (Log D = 2.71) improves pharmacokinetics

The synthesis of [125I]INFT, which utilizes 2-chloro-4-iodopyridine as a key precursor, demonstrates how this compound contributes to advanced medical imaging. The resulting radiotracer showed selective binding to tau protein in Alzheimer's disease brain tissue, with minimal binding in cognitively normal and Parkinson's disease brain samples. This specificity highlights the importance of the underlying chemical structure derived from 2-chloro-4-iodopyridine in creating targeted diagnostic tools .

Agrochemical Applications

2-Chloro-4-iodopyridine plays a significant role in agrochemical development, contributing to the synthesis of effective pesticides and herbicides that enhance crop protection. The compound's pyridine scaffold is found in numerous commercial crop protection products, making it an important building block in agricultural chemistry .

Agrochemical scientists utilize 2-chloro-4-iodopyridine to create compounds with specific modes of action against plant pests and diseases. The ability to selectively modify the halogenated positions allows for the development of agrochemicals with targeted activity, improved environmental profiles, and reduced non-target effects. These properties are crucial for modern sustainable agriculture practices.

Derivatives of 2-chloro-4-iodopyridine have been incorporated into insecticides that target specific neural pathways in pest species. The pyridine core, when appropriately functionalized, can interact with insect nicotinic acetylcholine receptors or other neurological targets, providing effective pest control with reduced mammalian toxicity. Additionally, herbicidal compounds utilizing this scaffold have demonstrated efficacy in inhibiting plant-specific enzymes or growth pathways.

The dual halogen substitution pattern of 2-chloro-4-iodopyridine provides synthetic flexibility for creating agrochemicals with optimized properties. By selectively replacing either the chlorine or iodine atom with various functional groups, researchers can modulate key parameters such as systemic activity, persistence, and spectrum of action.

Agrochemical Development Applications

Application CategoryTarget MechanismAdvantageDevelopment Stage
InsecticidesNeurotransmitter modulationSelective toxicityResearch to commercial
HerbicidesPlant enzyme inhibitionTargeted activityVarious development stages
FungicidesCell membrane disruptionBroad spectrum activityResearch phase
Plant growth regulatorsHormone pathway modulationCrop yield enhancementEarly research

Materials Science Applications

In materials science, 2-chloro-4-iodopyridine contributes to the development of advanced polymers and coatings with enhanced properties. The compound serves as a precursor for specialized monomers that can be incorporated into materials requiring specific performance characteristics such as durability, chemical resistance, and optical properties .

The pyridine ring provides a rigid structural component that can influence the mechanical properties of resulting polymers. When incorporated into polymer backbones, derivatives of 2-chloro-4-iodopyridine can enhance thermal stability and resistance to environmental degradation. The halogen substituents offer sites for cross-linking or further functionalization, expanding the range of achievable material properties.

Functional coatings derived from 2-chloro-4-iodopyridine-based compounds demonstrate improved adhesion to various substrates and enhanced resistance to weathering and chemical exposure. These properties make them valuable in protective coatings for industrial applications, including those requiring resistance to harsh environments.

Researchers have explored the use of 2-chloro-4-iodopyridine derivatives in developing materials with specialized electronic properties. The heterocyclic structure, when appropriately modified, can contribute to materials with unique conductivity, photoreactive characteristics, or sensing capabilities. These properties have potential applications in electronic devices, sensors, and advanced materials technologies.

The synthetic versatility of 2-chloro-4-iodopyridine enables the creation of structure-specific materials tailored to particular applications. By controlling the functionalization pattern and polymerization conditions, scientists can develop materials with precisely engineered properties for targeted uses.

Biochemical Research Applications

2-Chloro-4-iodopyridine has proven valuable in biochemical studies, particularly in the exploration of enzyme inhibitors and receptor interactions. Its structure allows for the development of probe molecules that can interact with specific biological targets, aiding researchers in understanding complex biological processes .

The compound has been utilized to create chemical tools for studying enzyme function and inhibition mechanisms. By incorporating the pyridine scaffold into inhibitor structures, researchers can investigate structure-activity relationships and develop more effective therapeutic agents. These studies contribute to fundamental understanding of biological pathways and disease mechanisms.

A significant biochemical research application is the development of radioligands for studying protein-ligand interactions. The synthesis of [125I]INFT from 2-chloro-4-iodopyridine has provided a valuable tool for investigating tau protein aggregation in Alzheimer's disease. This radioligand demonstrates selective binding to tau aggregates in Alzheimer's disease brain tissue, enabling detailed studies of tau pathology .

Biochemical Research Tools Derived from 2-Chloro-4-iodopyridine

Research ToolTargetApplicationKey Properties
[125I]INFTTau proteinAD researchHigh selectivity for tau aggregates
Enzyme probe compoundsVarious enzymesMechanism studiesStructure-specific interactions
Receptor ligandsNeuroreceptorsBinding studiesTailored affinity and selectivity
Radioiodinated tracersVarious proteinsImaging studiesHigh specific activity, low lipophilicity

The development of [125I]INFT as a tau protein imaging agent demonstrates the compound's value in neurodegenerative disease research. Autoradiography studies with [125I]INFT showed selective binding to tau-rich regions in Alzheimer's disease brain tissue, with minimal binding in cognitively normal and Parkinson's disease samples. This specificity was confirmed through correlation with anti-tau immunohistochemistry, validating the probe's utility for tau research .

Specific Case Study: Tau Protein Imaging Agent Development

The most detailed application of 2-chloro-4-iodopyridine in the search results relates to its use in synthesizing novel tau protein imaging agents for Alzheimer's disease research. This case study illustrates the compound's critical role in developing diagnostic tools for neurodegenerative disorders.

Researchers utilized 2-chloro-4-iodopyridine (compound 10) in a reaction with azaindole 9 to synthesize INFT (compound 11), a potential imaging agent for tau protein aggregates. The reaction involved a nucleophilic displacement process in DMF with potassium tert-butoxide as the base. This synthetic route demonstrated the reactivity of 2-chloro-4-iodopyridine, as the nucleophilic displacement could occur at either the chlorine or iodine position, resulting in a mixture of products including INFT and ClNFT .

The radiolabeled version of INFT, [125I]INFT, was evaluated for binding to tau protein in postmortem Alzheimer's disease brain tissue. The compound demonstrated high affinity for tau aggregates, with an IC50 value of 7.3 × 10−8 M. Autoradiography studies showed selective binding to tau-rich regions in Alzheimer's disease brain sections, with minimal binding in cognitively normal and Parkinson's disease samples .

Comparison of Tau Imaging Agents Derived from 2-Chloro-4-iodopyridine

Property[125I]INFT[125I]IPPI[18F]MK-6240
Log D (measured)2.714.103.32
IC50 for Tau7.3 × 10−8 M6.5 × 10−8 M0.26 × 10−9 M
GM/WM ratio in AD brain2.48HigherNot specified
MAO-B bindingMinimalMinimalMinimal
MAO-A binding~24% at high concentrationMinimalNot specified

Molecular modeling studies revealed that INFT preferentially binds to Site 1 on the tau fibril, similar to IPPI but with more selective binding. The smaller iodopyridine ring in INFT compared to the iodoisoquinoline ring in IPPI resulted in reduced lipophilicity (Log D of 2.71 versus 4.10), which is advantageous for in vivo imaging applications by potentially reducing non-specific binding .

The effect of replacing the iodine with other halogens was also investigated. ClNFT and FNFT derivatives showed weaker binding to tau protein compared to INFT, suggesting that the iodine atom plays a critical role in binding affinity, possibly due to its size and contribution to hydrophobic interactions within the binding pocket .

Structure-Activity Relationships and Molecular Interactions

Understanding the structure-activity relationships of 2-chloro-4-iodopyridine and its derivatives provides insight into their molecular interactions and functional properties. The compound's reactivity and applications are directly related to its structural features, particularly the positions and nature of the halogen substituents.

The pyridine ring nitrogen introduces electron deficiency into the aromatic system, activating the ring toward nucleophilic substitution reactions. This activation, combined with the presence of halogen substituents, contributes to the compound's utility in synthetic chemistry. The chlorine at position 2 and iodine at position 4 exhibit different leaving group abilities in nucleophilic aromatic substitution reactions, with iodine generally being more reactive in palladium-catalyzed cross-coupling reactions.

In the context of tau protein binding, molecular modeling studies with INFT (derived from 2-chloro-4-iodopyridine) revealed that the compound binds preferentially to Site 1 on the tau fibril. The binding is influenced by hydrophobic interactions, with the iodine atom playing a crucial role in binding affinity. Replacing the iodine with smaller halogens like chlorine or fluorine resulted in weaker binding energies, suggesting that the size and hydrophobic nature of the iodine atom are important for optimal interaction with the binding pocket .

The structural modifications of 2-chloro-4-iodopyridine can significantly affect the properties of resulting compounds. For example, the replacement of the iodoisoquinoline ring in IPPI with the iodopyridine ring in INFT reduced lipophilicity while maintaining high affinity for tau protein. This structural change has important implications for in vivo imaging applications, as lower lipophilicity can reduce non-specific binding and improve pharmacokinetic properties .

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